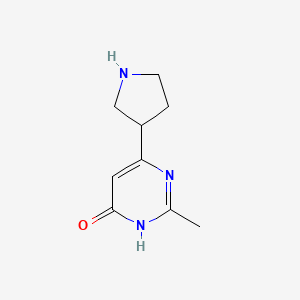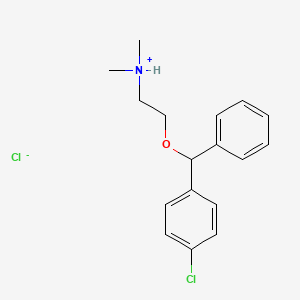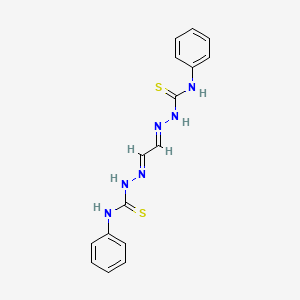![molecular formula C7H9NO2 B1653699 5-Azaspiro[3.4]octan-6,8-dion CAS No. 1909305-14-1](/img/structure/B1653699.png)
5-Azaspiro[3.4]octan-6,8-dion
Übersicht
Beschreibung
“5-Azaspiro[3.4]octane-6,8-dione” is a chemical compound . It has a molecular weight of 139.15 and a molecular formula of C7H9NO2 .
Molecular Structure Analysis
The InChI code for “5-Azaspiro[3.4]octane-6,8-dione” is 1S/C7H9NO2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2, (H2,7,8,9,10) .Physical And Chemical Properties Analysis
The predicted boiling point of “5-Azaspiro[3.4]octane-6,8-dione” is 398.9±35.0 °C . Its predicted density is 1.27±0.1 g/cm3 , and its predicted pKa is 12.25±0.20 .Wirkmechanismus
The mechanism of action of ASD is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. ASD has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by ASD leads to the acetylation of histones, which alters chromatin structure and gene expression.
Biochemical and Physiological Effects:
ASD has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that ASD derivatives can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. ASD has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
ASD has several advantages for lab experiments, including its ease of synthesis and its ability to serve as a scaffold for the development of novel therapeutic agents. However, ASD also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The unique structural features of ASD make it a promising scaffold for the development of novel therapeutic agents. Future research should focus on the development of ASD derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, the mechanism of action of ASD should be further elucidated to fully understand its potential applications in various scientific fields.
In conclusion, ASD is a promising compound that has shown potential applications in various scientific fields. Its unique structural features make it a promising scaffold for the development of novel therapeutic agents. Future research should focus on the development of ASD derivatives with improved pharmacological properties and the elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Eine Reihe neuartiger 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-3,8-dione wurden unter Verwendung von 4-Aminophenol und α-Glycolsäure oder Milchsäure als Ausgangsmaterialien entworfen und synthetisiert . Der Schlüsselschritt ist die metallkatalysierte oxidative Cyclisierung des Amids zu 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-3,8-dionen . Die Antikrebsaktivität von 17 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-3,8-dion-Derivaten wurde bewertet . Vorläufige Ergebnisse zeigten, dass 15 Verbindungen eine moderate bis starke Aktivität gegen humane Lungenkrebszellen A549, humane Brustkrebszellen MDA-MB-231 und humane Gebärmutterhalskrebszellen HeLa aufweisen .
Synthese von Azaspirozyklus oder Azetidin-substituierten 4-Anilinochinazolin-Derivaten
2-Oxa-6-azaspiro[3.4]octan ist an der Herstellung von Azaspirozyklus oder Azetidin-substituierten 4-Anilinochinazolin-Derivaten beteiligt, die eine epidermale Wachstumsfaktor-Rezeptor (EGFR)-inhibitorische Aktivität aufweisen .
Safety and Hazards
The safety data sheet for a similar compound, “7-Oxa-5-azaspiro[3.4]octane-6,8-dione”, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
5-azaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-4-6(10)8-7(5)2-1-3-7/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCMMUYPXXTAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701304488 | |
| Record name | 5-Azaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909305-14-1 | |
| Record name | 5-Azaspiro[3.4]octane-6,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909305-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azaspiro[3.4]octane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701304488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Propanenitrile, 2-[(2-chlorophenyl)thio]-](/img/structure/B1653622.png)

![O-propan-2-yl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B1653624.png)



![3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1653631.png)

![9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene](/img/structure/B1653633.png)

